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molecular formula C7H7FIN B8447386 4-(1-Fluoroethyl)-2-iodopyridine

4-(1-Fluoroethyl)-2-iodopyridine

Cat. No. B8447386
M. Wt: 251.04 g/mol
InChI Key: CWQQIRAHDILEEW-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

2-Chloro-4-(1-fluoroethyl)pyridine (70 g, 439 mmol, 1.00 equiv), NaI (661 g, 4.41 mol, 10.00 equiv), ACN (700 mL) and acetyl chloride (56 g, 713 mmol, 1.60 equiv) were combined in a 2000-mL 4-necked round-bottom flask. The resulting solution was stirred overnight at 80° C. in an oil bath and then cooled to r.t, diluted with ice aqueous saturated sodium carbonate (500 mL) and extracted with dichloromethane (3×500 mL). The combined organic layer was washed with NaS2O3 (10%, 3×300 mL) and the aqueous phase was extracted with dichloromethane (2×200 mL). The combined organic layer was washed with brine (2×500 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by column chromatography on silica gel column (1:10 ethyl acetate/petroleum ether) to afford 4-(1-fluoroethyl)-2-iodopyridine as yellow oil.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
661 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH:8]([F:10])[CH3:9])[CH:5]=[CH:4][N:3]=1.[Na+].[I-:12].C(Cl)(=O)C>C(#N)C>[F:10][CH:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([I:12])[CH:7]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(C)F
Name
Quantity
661 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
56 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 80° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×500 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with NaS2O3 (10%, 3×300 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel column (1:10 ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C)C1=CC(=NC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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